molecular formula C13H17NO4 B1379730 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate CAS No. 1609406-89-4

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate

Cat. No. B1379730
M. Wt: 251.28 g/mol
InChI Key: BEVKKIKYQQCMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate” is a chemical compound with the CAS Number: 1609406-89-4 . It has a molecular weight of 251.28 and its IUPAC name is 2,7,8-trimethylquinoline-4-carboxylic acid dihydrate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2.2H2O/c1-7-4-5-10-11 (13 (15)16)6-8 (2)14-12 (10)9 (7)3;;/h4-6H,1-3H3, (H,15,16);2*1H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 251.28 .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including structures similar to 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate, are widely acknowledged for their anticorrosive properties. These compounds demonstrate effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb on metallic surfaces and form stable chelating complexes. This characteristic makes them valuable in protecting metals from degradation, especially in harsh environments (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Optoelectronic Materials

Quinazolines and quinoline derivatives play a significant role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is beneficial for creating novel materials for applications in organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. These materials contribute to advancements in electronic and photonic technologies, highlighting the versatility of quinoline structures in engineering applications (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Green Chemistry Approaches

The synthesis and application of quinoline and its derivatives underscore the movement towards green chemistry. Innovations in creating quinoline scaffolds via environmentally friendly methods address the need to reduce hazardous chemicals in synthesis processes. These approaches not only aim to mitigate human health and environmental risks but also enhance the sustainability of chemical production (L. Nainwal, Sharba Tasneem, W. Akhtar, G. Verma, M. F. Khan, S. Parvez, M. Shaquiquzzaman, M. Akhter, & M. Alam, 2019).

Biotechnological Routes

In biotechnology, the exploration of carboxylic acids, such as those related to quinoline derivatives, involves their potential as precursors for bio-based plastics and other biorenewable chemicals. These studies focus on fermentative production and subsequent transformation into valuable industrial chemicals, demonstrating the critical role of quinoline-related compounds in the biobased economy (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2,7,8-trimethylquinoline-4-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3;;/h4-6H,1-3H3,(H,15,16);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVKKIKYQQCMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate
Reactant of Route 2
Reactant of Route 2
2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate
Reactant of Route 3
2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate
Reactant of Route 4
2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate
Reactant of Route 5
Reactant of Route 5
2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate
Reactant of Route 6
Reactant of Route 6
2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.